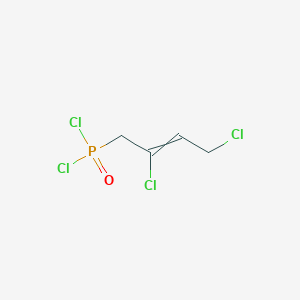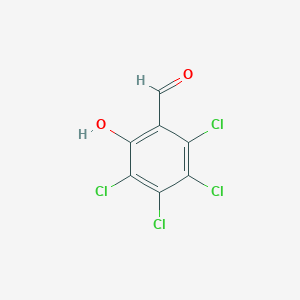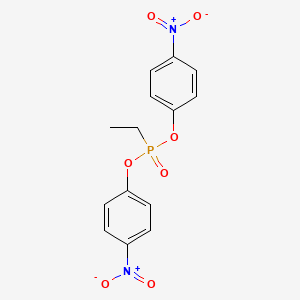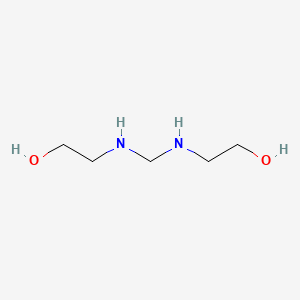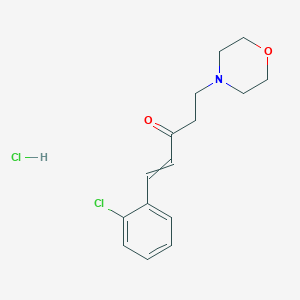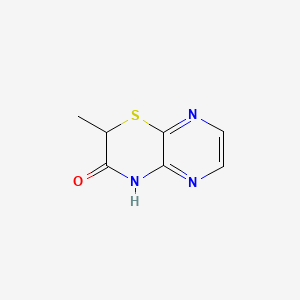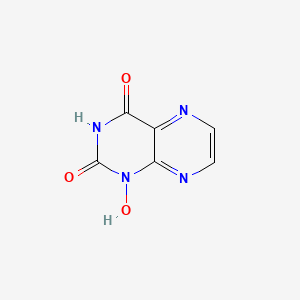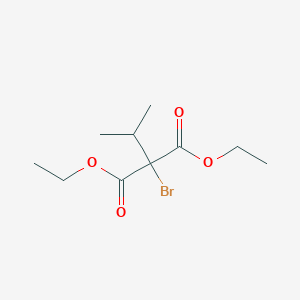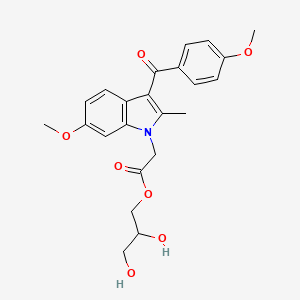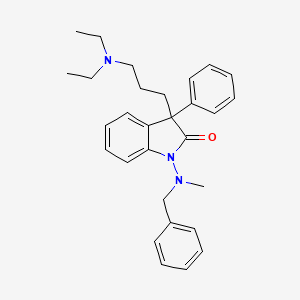
5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound’s structure suggests it may have significant biochemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection: Removing protecting groups (e.g., Fmoc) with piperidine.
Cleavage: Releasing the peptide from the resin using TFA.
Industrial Production Methods
Industrial production may scale up SPPS or employ liquid-phase peptide synthesis (LPPS) for larger quantities. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation at the tryptophan or tyrosine residues.
Reduction: Reduction reactions could target disulfide bonds if present.
Substitution: Amino acid residues may be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like EDC.
Major Products
Oxidation Products: Hydroxylated or oxidized amino acid residues.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Catalysis: Investigating catalytic properties in peptide-based reactions.
Biology
Enzyme Inhibition: Studying interactions with enzymes and potential inhibitory effects.
Cell Signaling: Exploring roles in cellular communication and signal transduction.
Medicine
Drug Development: Potential therapeutic applications in targeting specific biological pathways.
Diagnostics: Use in developing diagnostic tools for detecting diseases.
Industry
Biotechnology: Applications in protein engineering and synthetic biology.
Pharmaceuticals: Production of peptide-based drugs and therapeutics.
Mécanisme D'action
The mechanism of action for “5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxo-L-prolyl-L-tyrosyl-L-ornithyl-L-tryptophanamide
- 5-Oxo-L-prolyl-L-tyrosyl-N~5~-(methylidene)-L-ornithyl-L-tryptophanamide
Uniqueness
“5-Oxo-L-prolyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide” stands out due to its unique diaminomethylidene group, which may confer distinct biochemical properties and interactions compared to similar peptides.
Propriétés
Numéro CAS |
33526-55-5 |
|---|---|
Formule moléculaire |
C31H39N9O6 |
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N9O6/c32-27(43)24(15-18-16-36-21-5-2-1-4-20(18)21)39-28(44)22(6-3-13-35-31(33)34)38-30(46)25(14-17-7-9-19(41)10-8-17)40-29(45)23-11-12-26(42)37-23/h1-2,4-5,7-10,16,22-25,36,41H,3,6,11-15H2,(H2,32,43)(H,37,42)(H,38,46)(H,39,44)(H,40,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
Clé InChI |
PJABUCCVIJULPD-QORCZRPOSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


